4-Chloro-9-methoxy-5H-pyrimido[5,4-b]indole
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-Chloro-9-methoxy-5H-pyrimido[5,4-b]indole is a heterocyclic compound that belongs to the class of pyrimidoindoles. This compound is characterized by the presence of a chloro group at the 4th position and a methoxy group at the 9th position on the pyrimidoindole skeleton. Pyrimidoindoles are known for their diverse biological activities and have been extensively studied for their potential therapeutic applications.
Mechanism of Action
Target of Action
It’s known that indole derivatives, which this compound is a part of, bind with high affinity to multiple receptors . These receptors are often involved in various biological activities, making indole derivatives valuable for treatment development .
Mode of Action
Indole derivatives are known to interact with their targets, causing changes that result in various biological activities . For instance, some indole derivatives have shown inhibitory activity against certain kinases .
Biochemical Pathways
Indole derivatives are known to impact a variety of biological activities, including antiviral, anti-inflammatory, anticancer, anti-hiv, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, and anticholinesterase activities . These activities suggest that indole derivatives may affect multiple biochemical pathways.
Pharmacokinetics
The pharmacokinetics of indole derivatives can be influenced by modifications on the nucleobase and sugar, which can affect metabolic stability and affinity to the enzyme .
Result of Action
Indole derivatives have been reported to exhibit a broad spectrum of biological activities , suggesting that they can have diverse molecular and cellular effects.
Action Environment
It’s worth noting that environmental conditions can significantly impact the pharmacokinetics and pharmacodynamics of many compounds .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-Chloro-9-methoxy-5H-pyrimido[5,4-b]indole typically involves the following steps:
Starting Materials: The synthesis begins with the selection of appropriate starting materials, such as 4-chloropyrimidine and 9-methoxyindole.
Formation of Intermediate: The starting materials undergo a series of reactions, including nucleophilic substitution and cyclization, to form an intermediate compound.
Final Cyclization: The intermediate compound is then subjected to further cyclization under specific reaction conditions to yield the final product, this compound.
Industrial Production Methods
Industrial production of this compound involves scaling up the laboratory synthesis process. This includes optimizing reaction conditions, such as temperature, pressure, and solvent choice, to ensure high yield and purity of the final product. Advanced techniques like continuous flow synthesis and automated reactors may be employed to enhance efficiency and reproducibility.
Chemical Reactions Analysis
Types of Reactions
4-Chloro-9-methoxy-5H-pyrimido[5,4-b]indole can undergo various chemical reactions, including:
Substitution Reactions: The chloro group at the 4th position can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.
Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, leading to the formation of different derivatives.
Cyclization Reactions: The compound can participate in cyclization reactions to form more complex heterocyclic structures.
Common Reagents and Conditions
Substitution Reactions: Common reagents include amines, thiols, and other nucleophiles. Reaction conditions typically involve the use of a base and a suitable solvent.
Oxidation and Reduction: Reagents such as hydrogen peroxide (oxidation) and sodium borohydride (reduction) are commonly used.
Cyclization Reactions: Cyclization reactions may require the use of catalysts and specific reaction conditions, such as elevated temperatures and inert atmospheres.
Major Products Formed
The major products formed from these reactions include various substituted pyrimidoindoles, oxidized or reduced derivatives, and complex heterocyclic compounds.
Scientific Research Applications
4-Chloro-9-methoxy-5H-pyrimido[5,4-b]indole has a wide range of scientific research applications, including:
Chemistry: The compound is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: It is studied for its potential biological activities, such as antiviral, anticancer, and antimicrobial properties.
Medicine: The compound is investigated for its potential therapeutic applications, including its use as a lead compound for drug development.
Industry: It is used in the development of new materials and as a precursor for the synthesis of functionalized heterocycles.
Comparison with Similar Compounds
Similar Compounds
- 4-Chloro-8-methoxy-5H-pyrimido[5,4-b]indole
- 4-Chloro-5H-pyrimido[5,4-b]indole
- 9-Methoxy-5H-pyrimido[5,4-b]indole
Uniqueness
4-Chloro-9-methoxy-5H-pyrimido[5,4-b]indole is unique due to the specific positioning of the chloro and methoxy groups, which can significantly influence its chemical reactivity and biological activity. The presence of these substituents can enhance the compound’s ability to interact with specific molecular targets, making it a valuable compound for research and development in various fields.
Properties
IUPAC Name |
4-chloro-9-methoxy-5H-pyrimido[5,4-b]indole |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H8ClN3O/c1-16-7-4-2-3-6-8(7)9-10(15-6)11(12)14-5-13-9/h2-5,15H,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
AZGSGDAPZUDANU-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC2=C1C3=C(N2)C(=NC=N3)Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H8ClN3O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
233.65 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.